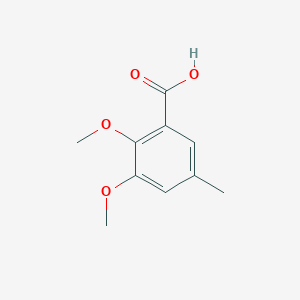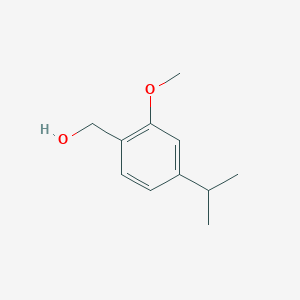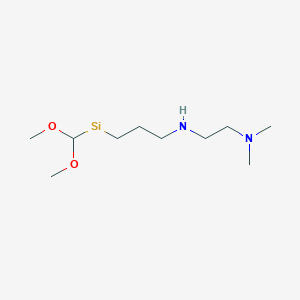
Ethanone, 1-(5-fluoro-2-benzothiazolyl)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Fluoro-2-benzotiazolyl)etanona (9CI) es un compuesto químico que pertenece a la clase de los derivados de benzotiazol. Los benzotiazoles son conocidos por sus diversas actividades biológicas y, a menudo, se utilizan en química medicinal para el desarrollo de nuevos agentes terapéuticos. La presencia de un átomo de flúor en el anillo de benzotiazol puede influir significativamente en las propiedades químicas y las actividades biológicas del compuesto.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-(5-Fluoro-2-benzotiazolyl)etanona (9CI) generalmente implica la introducción de un átomo de flúor en el anillo de benzotiazol. Un método común es la fluoración electrófila de un precursor de benzotiazol utilizando un agente fluorante como N-fluorobenzenosulfonimida (NFSI) en condiciones suaves. La reacción se puede llevar a cabo en un solvente orgánico como diclorometano a temperatura ambiente.
Métodos de producción industrial
La producción industrial de 1-(5-Fluoro-2-benzotiazolyl)etanona (9CI) puede implicar procesos de fluoración a gran escala utilizando reactores automatizados para garantizar una calidad y un rendimiento consistentes. El uso de reactores de flujo continuo puede mejorar la eficiencia y la seguridad del proceso de fluoración.
Análisis De Reacciones Químicas
Tipos de reacciones
1-(5-Fluoro-2-benzotiazolyl)etanona (9CI) puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los correspondientes sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción pueden convertir el grupo cetona en un alcohol.
Sustitución: El átomo de flúor se puede sustituir por otros nucleófilos en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno (H₂O₂) y ácido m-cloroperbenzoico (m-CPBA).
Reducción: Los agentes reductores como borohidruro de sodio (NaBH₄) o hidruro de litio y aluminio (LiAlH₄) se utilizan a menudo.
Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar para reacciones de sustitución.
Principales productos formados
Oxidación: Sulfóxidos o sulfonas.
Reducción: Derivados de alcohol.
Sustitución: Diversos derivados de benzotiazol sustituidos.
Aplicaciones Científicas De Investigación
1-(5-Fluoro-2-benzotiazolyl)etanona (9CI) tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se ha investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se ha explorado como un compuesto líder para el desarrollo de nuevos agentes terapéuticos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de 1-(5-Fluoro-2-benzotiazolyl)etanona (9CI) implica su interacción con objetivos moleculares específicos. El átomo de flúor puede aumentar la afinidad de unión del compuesto a las enzimas o los receptores, lo que lleva a la modulación de las vías biológicas. Los objetivos moleculares y las vías exactas pueden variar según la aplicación específica y el contexto biológico.
Comparación Con Compuestos Similares
1-(5-Fluoro-2-benzotiazolyl)etanona (9CI) se puede comparar con otros derivados de benzotiazol, como:
1-(2-Benzotiazolyl)etanona (9CI): Carece del átomo de flúor, lo que puede resultar en diferentes propiedades químicas y biológicas.
1-(5-Cloro-2-benzotiazolyl)etanona (9CI): Contiene un átomo de cloro en lugar de flúor, lo que lleva a variaciones en la reactividad y la actividad biológica.
La presencia del átomo de flúor en 1-(5-Fluoro-2-benzotiazolyl)etanona (9CI) lo hace único, ya que el flúor puede influir significativamente en la lipofilia, la estabilidad metabólica y las interacciones de unión del compuesto.
Propiedades
Fórmula molecular |
C9H6FNOS |
|---|---|
Peso molecular |
195.22 g/mol |
Nombre IUPAC |
1-(5-fluoro-1,3-benzothiazol-2-yl)ethanone |
InChI |
InChI=1S/C9H6FNOS/c1-5(12)9-11-7-4-6(10)2-3-8(7)13-9/h2-4H,1H3 |
Clave InChI |
WVEBKAXFNDIIMZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=NC2=C(S1)C=CC(=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(R)-N-[(S)-1-[2-(Dicyclohexylphosphino)phenyl]-2,2-dimethylpropyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12092442.png)








![2,2-Difluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B12092529.png)
![4-Methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-beta-oxo-1-piperidinepropanenitrile](/img/structure/B12092533.png)
![1-Propanone, 1-[2,3-dihydro-3-[4-(2-hydroxy-2-methyl-1-oxopropyl)phenyl]-1,1,3-trimethyl-1H-inden-5-yl]-2-hydroxy-2-methyl-](/img/structure/B12092539.png)
